molecular formula C6H12ClN B172376 2-Vinylpyrrolidine hydrochloride CAS No. 125348-98-3

2-Vinylpyrrolidine hydrochloride

Cat. No.: B172376
CAS No.: 125348-98-3
M. Wt: 133.62 g/mol
InChI Key: FYHXRTTZPSRGCE-UHFFFAOYSA-N
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Description

2-Vinylpyrrolidine hydrochloride is a chemical compound characterized by the presence of a five-membered pyrrolidine ring with a vinyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

2-Vinylpyrrolidine hydrochloride, a derivative of pyrrolidine, is known to interact with a variety of targets due to its versatile structure . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a stereospecific manner . This means that the spatial orientation of the substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their pharmacokinetic behavior .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stereochemistry of pyrrolidine derivatives is known to influence their biological activity, suggesting that the action of this compound could be influenced by factors that affect its stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with acetylene under specific conditions to introduce the vinyl group. This reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the addition of the vinyl group to the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where pyrrolidine is reacted with acetylene in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Vinylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Vinylpyrrolidine hydrochloride is unique due to its vinyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

2-ethenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h2,6-7H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHXRTTZPSRGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125348-98-3
Record name 2-ethenylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Vinylpyrrolidine hydrochloride
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2-Vinylpyrrolidine hydrochloride
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2-Vinylpyrrolidine hydrochloride
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2-Vinylpyrrolidine hydrochloride
Reactant of Route 6
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